

Unveiling the Spectroscopic Signature of Tutin,6-acetate: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Tutin,6-acetate**, a sesquiterpene lactone isolated from Clerodendrum campbellii. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.

Spectroscopic Data Summary

The structural elucidation of **Tutin,6-acetate** is critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for Tutin,6-acetate (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	6.05	d	5.5
2	5.01	dd	5.5, 4.5
3	2.55	m	
4	2.15	m	_
4-Me	1.05	d	7.0
5	3.20	d	4.5
6	4.85	S	
8	1.95	m	_
8-Me	0.95	d	7.0
9	2.80	m	
12	1.80	s	-
OAc	2.10	S	

Table 2: ¹³C NMR Spectroscopic Data for Tutin,6-acetate (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
1	134.5
2	75.1
3	45.2
4	35.8
4-Me	15.2
5	58.7
6	85.3
7	170.1
8	40.1
8-Me	12.5
9	50.5
10	145.8
11	120.3
12	175.5
13	8.1
OAc (C=O)	170.5
OAc (CH ₃)	21.1

Table 3: IR and MS Spectroscopic Data for Tutin,6-acetate



Technique	Data	
IR (KBr, cm ⁻¹)	3450 (O-H), 1775 (γ-lactone C=O), 1735 (acetate C=O), 1650 (C=C)	
MS (ESI-TOF)	m/z 337.1285 [M+H] ⁺ (Calcd. for C ₁₇ H ₂₁ O ₇ , 337.1287)	

Experimental Protocols

The acquisition of the spectroscopic data presented above followed standardized and rigorous experimental protocols to ensure accuracy and reproducibility.

NMR Spectroscopy

 1 H and 13 C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for 1 H and 125 MHz for 13 C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal (5 H 7.26 ppm and 5 C 77.16 ppm). Standard pulse programs were utilized for 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, to facilitate complete and unambiguous assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

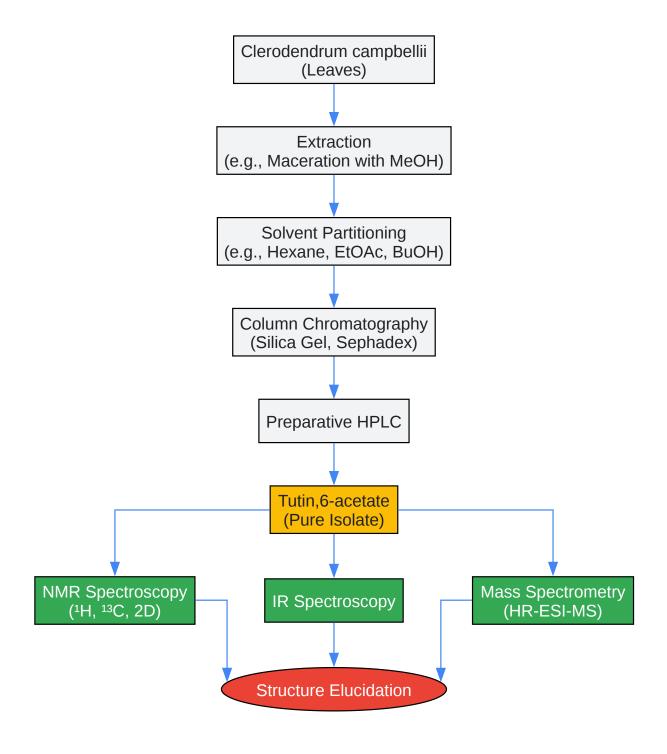
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed on a Bruker micrOTOF-Q II mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and introduced into the ESI source. The time-of-flight (TOF) analyzer provided accurate mass measurements, which were used to determine the elemental composition of the molecule.

Visualization of Experimental Workflow



The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **Tutin,6-acetate** from its natural source.



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Figure 1: General workflow for the isolation and spectroscopic analysis of Tutin,6-acetate.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Tutin,6-acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14785201#spectroscopic-data-nmr-ir-ms-for-tutin-6-acetate]

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